3-(2-Phenoxypyrimidin-5-yl)benzoic acid
Description
3-(2-Phenoxypyrimidin-5-yl)benzoic acid (molecular formula: C₁₇H₁₂N₂O₃, molecular weight: 292.294 g/mol) is a benzoic acid derivative featuring a pyrimidine ring substituted with a phenoxy group at the 2-position, which is attached to the meta (3-) position of the benzoic acid backbone . Its structure combines the aromaticity of the benzoic acid core with the electron-rich pyrimidine and phenoxy moieties, making it a versatile intermediate in medicinal chemistry and materials science. The compound is typically stored at +4°C and is available with a purity of ≥95% .
These features suggest applications in drug design, particularly as a building block for kinase inhibitors or other bioactive molecules targeting nucleic acid-protein interactions.
Properties
IUPAC Name |
3-(2-phenoxypyrimidin-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16(21)13-6-4-5-12(9-13)14-10-18-17(19-11-14)22-15-7-2-1-3-8-15/h1-11H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYRKPKKJRAYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenoxypyrimidin-5-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a phenol derivative with a pyrimidinyl boronic acid under palladium-catalyzed conditions. The reaction conditions are generally mild and tolerate various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenoxypyrimidin-5-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-(2-Phenoxypyrimidin-5-yl)benzoic acid has been investigated for its potential as an inhibitor of various biological targets, particularly in cancer therapy. Its structural similarity to other biologically active compounds allows it to interact with specific enzymes and receptors.
Case Study : Research has shown that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting its potential as a therapeutic agent. For instance, studies have indicated that modifications to the phenoxy and pyrimidine groups can enhance its potency against specific cancer types.
Enzyme Inhibition
The compound has been explored for its ability to inhibit enzymes involved in critical biological pathways. This includes inhibition of kinases that are often overexpressed in cancer cells.
Mechanism of Action : By binding to the active sites of these enzymes, this compound can block substrate access, thereby reducing enzymatic activity and influencing cellular signaling pathways associated with proliferation and survival.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent.
Future Directions in Research
The ongoing exploration of this compound’s applications suggests several avenues for future research:
- Optimization of Derivatives : Investigating structural modifications to enhance bioactivity and selectivity.
- In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety profiles.
- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound interacts with its biological targets.
Mechanism of Action
The mechanism by which 3-(2-Phenoxypyrimidin-5-yl)benzoic acid exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The specific molecular interactions and pathways vary depending on the biological context and the target of interest.
Comparison with Similar Compounds
Substituent Effects
- Electron-Donating vs. Withdrawing Groups: The phenoxy group in the target compound is moderately electron-withdrawing due to resonance effects, which may slightly increase the acidity of the benzoic acid group compared to methoxy-substituted analogs . Chloro and oxo substituents (e.g., in 4-(2-chloropyrimidin-5-yl)benzoic acid) exhibit stronger electron-withdrawing effects, significantly lowering the pKa of the carboxylic acid group .
Positional Isomerism
- Meta vs. Para-substituted analogs (e.g., 4-(2-methoxypyrimidin-5-yl)benzoic acid) allow for better molecular alignment in crystal lattices, as seen in crystallographic studies using programs like SHELXL .
Biological Activity
3-(2-Phenoxypyrimidin-5-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
This compound is characterized by a phenoxypyrimidine structure attached to a benzoic acid moiety. This unique structure may contribute to its diverse biological activities. The molecular formula is C15H12N2O3, with a molecular weight of 272.26 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Antioxidant Activity : Studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary data indicate that it could modulate inflammatory pathways, which is crucial in various diseases.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the antiproliferative effects of various derivatives of phenoxypyrimidines, including this compound, against different cancer cell lines. The results indicated significant inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapy .
- Mechanistic Insights : Research has shown that the compound's mechanism involves the disruption of folate metabolism by inhibiting DHFR, leading to impaired DNA synthesis in rapidly dividing cells . This mechanism is particularly relevant in the context of chemotherapeutics.
- Inflammatory Response Modulation : Another study highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in macrophage models, indicating its potential use in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 3-(2-Phenoxypyrimidin-5-yl)benzoic acid, and how can purity be optimized?
Answer: The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the pyrimidine and benzoic acid moieties. For example, SynChem, Inc. has developed protocols for analogous pyrimidine-containing benzoic acid derivatives using palladium-catalyzed coupling (e.g., 3-Pyrimidin-2-yl-benzoic acid synthesis) . Key steps include:
- Precursor preparation : Use of boronic esters or acids for pyrimidine activation.
- Coupling conditions : Optimize temperature (80–100°C), solvent (THF/DMF), and catalyst (Pd(PPh₃)₄).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.
Purity can be validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. What analytical techniques are critical for characterizing this compound?
Answer: A multi-technique approach ensures structural and chemical fidelity:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., phenoxy vs. pyrimidinyl groups).
- Mass spectrometry (LC-MS) : High-resolution LC-MS (e.g., Q-TOF) to verify molecular weight (e.g., [M+H]+ = 323.08) and detect impurities .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for verifying dihedral angles between aromatic rings .
Q. How does crystallography aid in understanding this compound’s reactivity?
Answer: Crystallographic data reveal spatial arrangements impacting reactivity. For example:
- Dihedral angles : The angle between the pyrimidine and benzoic acid planes (e.g., 15–30°) influences conjugation and electronic effects.
- Hydrogen bonding : Carboxylic acid groups form intermolecular H-bonds, affecting solubility and crystallization behavior.
SHELX refinement protocols are recommended for high-resolution data (R-factor < 0.05) to resolve subtle structural features .
Q. What solubility challenges arise in bioassays, and how are they addressed?
Answer: The compound’s low aqueous solubility (logP ~3.5) necessitates formulation adjustments:
Q. What preliminary bioactivity screening methods are applicable?
Answer: Initial screens focus on target engagement and cytotoxicity:
- Enzyme inhibition assays : Test against kinases or receptors with homology to pyrimidine-binding domains.
- Cellular viability (MTT assay) : Use cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Metabolic stability : LC-MS-based microsomal assays (e.g., human liver microsomes) to predict pharmacokinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Answer: Discrepancies often stem from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal validation : Cross-check activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity.
- Batch analysis : Compare impurity profiles (HPLC-MS) across studies; even 2% impurities (e.g., dehalogenated byproducts) can skew results .
- Dose-response curves : Ensure linearity (R² >0.98) to confirm target-specific effects.
Q. What strategies enhance stability during long-term storage?
Answer: Degradation pathways (hydrolysis, oxidation) require tailored stabilization:
Q. How can structure-activity relationships (SAR) guide derivative design?
Answer: Key modifications to explore include:
- Pyrimidine substitution : Replace phenoxy with electron-withdrawing groups (e.g., CF₃) to enhance target binding .
- Carboxylic acid bioisosteres : Substitute with tetrazoles or acyl sulfonamides to improve metabolic stability.
- Scaffold hopping : Use fragment-based screening (e.g., X-ray crystallography with protein targets) to identify novel analogs .
Q. What computational tools aid in experimental design for novel analogs?
Answer:
- Retrosynthetic planning : AI-driven platforms (e.g., SynChem’s template-based models) predict feasible routes using databases like Reaxys .
- Docking simulations : AutoDock Vina or Schrödinger Suite to prioritize analogs with high binding scores to target proteins.
- DFT calculations : Gaussian 09 for optimizing transition states in proposed reaction mechanisms .
Q. How do researchers validate target engagement in complex biological systems?
Answer:
- Chemical proteomics : Use photoaffinity probes (e.g., diazirine tags) to capture interacting proteins in live cells.
- Thermal shift assays : Monitor protein melting temperature (ΔTm) changes via DSF (differential scanning fluorimetry).
- In-cell NMR : Track compound localization and binding in real-time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
